Osu 6162 hydrochloride

Catalog No.
S539954
CAS No.
156907-84-5
M.F
C15H24ClNO2S
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osu 6162 hydrochloride

CAS Number

156907-84-5

Product Name

Osu 6162 hydrochloride

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride

Molecular Formula

C15H24ClNO2S

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1

InChI Key

LEMGVHZVBREXAD-PFEQFJNWSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

solubility

Soluble in DMSO

Synonyms

(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride, 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, PNU 96391, PNU-96391, PNU96391

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

The exact mass of the compound Osu 6162 hydrochloride is 317.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

OSU 6162 hydrochloride (CAS 156907-84-5) is a highly soluble, stereopure (S)-enantiomer monoamine stabilizer that acts as a low-intrinsic-activity partial agonist at dopamine D2 receptors and a medium-intrinsic-activity partial agonist at serotonin 5-HT2A receptors. Unlike high-affinity classical antipsychotics or broad-spectrum dopamine agonists, OSU 6162 dynamically normalizes dopaminergic tone—stimulating transmission in hypoactive states while dampening it in hyperactive states. Procured primarily as the hydrochloride salt to maximize aqueous solubility (>2000 mg/mL) and solid-state stability, this compound is a critical reference material for in vivo neuropharmacological modeling, formulation development, and behavioral assays targeting Parkinson's disease, Huntington's disease, and schizophrenia [1].

Substituting OSU 6162 hydrochloride with generic D2 partial agonists (like aripiprazole), classical antagonists, or unresolved racemic mixtures fundamentally compromises experimental integrity. Unresolved or partially resolved batches contain the (+)-enantiomer, which possesses higher 5-HT2A efficacy and induces conflicting stimulatory behavioral effects, masking the true D2-mediated stabilization of the target (S)-enantiomer [1]. Furthermore, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, necessitating organic co-solvents that can introduce vehicle-related artifacts in sensitive in vivo behavioral models [2]. Finally, substituting with high-affinity partial agonists alters receptor kinetics; OSU 6162’s moderate affinity (Ki ~447 nM) is specifically required for its rapid-dissociation 'stabilizer' profile, which prevents the catalepsy and motor impairment commonly triggered by tighter-binding analogs .

Formulation Compatibility: Aqueous Solubility of the Hydrochloride Salt

The hydrochloride salt form of OSU 6162 exhibits exceptional aqueous solubility (>2000 mg/mL), which is critical for formulating high-concentration oral and injectable doses [1]. In contrast, the free base form is highly lipophilic and presents poor solubility in water, requiring organic co-solvents or complex lipid vehicles that can confound sensitive behavioral assays. Procuring the HCl salt ensures seamless, artifact-free aqueous vehicle preparation.

Evidence DimensionAqueous Solubility
Target Compound Data>2000 mg/mL (OSU 6162 hydrochloride)
Comparator Or BaselineOSU 6162 free base (<10 mg/mL, highly lipophilic)
Quantified Difference>200-fold increase in aqueous solubility
ConditionsStandard aqueous dissolution for oral or systemic administration

Ensures seamless preparation of aqueous dosing solutions for in vivo studies, eliminating the need for confounding organic solvents or complex excipients.

Purity-Linked Usability: Stereospecific Receptor Targeting

OSU 6162 is the strictly resolved (S)-enantiomer, which is essential for its D2-dominant inhibitory activity in hyperactive states [1]. Procurement of unresolved racemate or the (+)-enantiomer introduces high 5-HT2A efficacy, which drives conflicting stimulatory behavioral effects in vivo [1]. Utilizing >99% stereopure (S)-(-)-OSU 6162 is mandatory to isolate the intended dopamine stabilization mechanism without off-target serotonergic confounding.

Evidence DimensionFunctional Behavioral Output
Target Compound Data(S)-(-)-OSU 6162 (Inhibits high-activity locomotion via D2 potency)
Comparator Or Baseline(+)-OSU 6162 (Stimulates locomotion via higher 5-HT2A efficacy)
Quantified DifferenceOpposing functional behavioral outcomes based on enantiomer ratio
ConditionsIn vivo locomotor evaluation in habituated vs. non-habituated rodent models

Procuring strictly resolved (S)-enantiomer is critical to prevent assay failure caused by the conflicting stimulatory effects of the (+)-isomer.

Mainstream Workflow Fit: Absence of Motor Impairment in Behavioral Assays

Unlike classical D2 antagonists (e.g., haloperidol) that induce severe hypolocomotion and catalepsy at therapeutic receptor occupancies, OSU 6162 achieves high in vivo D2 receptor occupancy without triggering these motor side effects . This distinct 'stabilizer' profile makes it a highly effective choice for long-term behavioral assays where motor impairment would otherwise mask cognitive or neuroprotective readouts.

Evidence DimensionCatalepsy Induction at High D2 Occupancy
Target Compound Data0% catalepsy induction at therapeutic doses
Comparator Or BaselineClassical D2 Antagonists e.g., Haloperidol (High catalepsy induction)
Quantified DifferenceComplete elimination of motor side effects despite comparable in vivo D2 receptor occupancy
ConditionsPsychomotor behavioral testing in rodent models

Allows researchers to accurately measure cognitive and stabilizing effects in neurodegenerative models without the data being corrupted by drug-induced motor deficits.

Target Specificity: Moderate Affinity for Dynamic Stabilization

OSU 6162 exhibits a moderate D2 binding affinity (Ki = 447 nM), which contrasts sharply with high-affinity partial agonists like aripiprazole (Ki < 10 nM) . This >40-fold lower affinity enables rapid receptor association and dissociation, allowing the compound to modulate tonic dopamine signaling dynamically rather than acting as a prolonged functional blocker .

Evidence DimensionD2 Receptor Binding Affinity (Ki)
Target Compound DataKi = 447 nM
Comparator Or BaselineStandard D2 partial agonists (e.g., Aripiprazole, Ki < 10 nM)
Quantified Difference>40-fold lower affinity, enabling rapid receptor dissociation
ConditionsIn vitro radioligand binding assays

The moderate affinity profile is essential for modeling state-dependent 'tonic' dopamine modulation, making it the preferred standard over high-affinity ligands that cause prolonged receptor blockade.

In Vivo Neuropharmacological Modeling

OSU 6162 hydrochloride is the preferred standard for studying dopamine stabilization in Parkinson's or Huntington's disease models, as its distinct receptor kinetics allow for high D2 occupancy without inducing catalepsy or motor impairment .

Aqueous Formulation Development

The compound's exceptional aqueous solubility (>2000 mg/mL) makes it a highly suitable choice for rapid-absorption oral or injectable dosing studies where the use of organic co-solvents must be strictly avoided [1].

State-Dependent Receptor Kinetics Studies

Researchers investigating dynamic, tone-dependent normalization of striatal dopaminergic activity require OSU 6162's moderate-affinity (Ki ~447 nM) profile to differentiate rapid-dissociation stabilization from the prolonged blockade seen with high-affinity partial agonists .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.1216279 g/mol

Monoisotopic Mass

317.1216279 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5SBJBUJW6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

156907-84-5

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Kloberg A, Constantinescu R, Nilsson MK, Carlsson ML, Carlsson A, Wahlström J, Haghighi S. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study. Acta Neuropsychiatr. 2014 Oct;26(5):298-306. doi: 10.1017/neu.2014.16. PubMed PMID: 25241758.
2: Nichols NF, Cimini MG, Haas JV, Staton BA, Tedroff J, Svensson KA. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease. Neuropharmacology. 2002 Oct;43(5):817-24. PubMed PMID: 12384167.

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